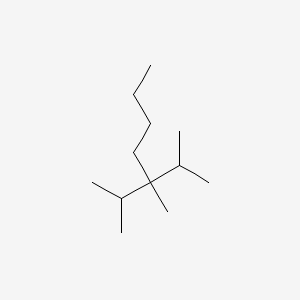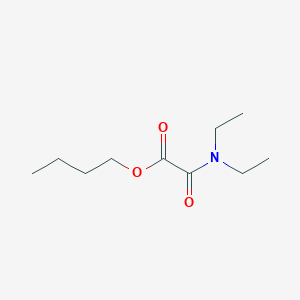
2,6-Bis(phenylmethoxy)aniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(phenylmethoxy)aniline;hydrochloride is an organic compound with the molecular formula C20H20ClNO2. It is a derivative of aniline, where the hydrogen atoms at the 2 and 6 positions of the benzene ring are substituted with phenylmethoxy groups. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(phenylmethoxy)aniline;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with aniline as the starting material.
Substitution Reaction: The hydrogen atoms at the 2 and 6 positions of the benzene ring in aniline are substituted with phenylmethoxy groups. This can be achieved through a nucleophilic substitution reaction using phenylmethanol and a suitable catalyst.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the substituted aniline with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance the reaction rate.
Temperature Control: Maintaining optimal temperatures to favor the desired reaction.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(phenylmethoxy)aniline;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution Reactions: Reagents like halogens (Cl2, Br2) or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines or reduced forms.
Substitution: Compounds with different functional groups replacing the phenylmethoxy groups.
Scientific Research Applications
2,6-Bis(phenylmethoxy)aniline;hydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Bis(phenylmethoxy)aniline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound, which lacks the phenylmethoxy substitutions.
2,6-Dimethoxyaniline: Similar structure but with methoxy groups instead of phenylmethoxy groups.
2,6-Dichloroaniline: Substituted with chlorine atoms instead of phenylmethoxy groups.
Uniqueness
2,6-Bis(phenylmethoxy)aniline;hydrochloride is unique due to the presence of phenylmethoxy groups, which can significantly alter its chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific chemical reactions and applications.
Properties
CAS No. |
62000-11-7 |
|---|---|
Molecular Formula |
C20H20ClNO2 |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
2,6-bis(phenylmethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C20H19NO2.ClH/c21-20-18(22-14-16-8-3-1-4-9-16)12-7-13-19(20)23-15-17-10-5-2-6-11-17;/h1-13H,14-15,21H2;1H |
InChI Key |
JDTZTESJSKDNIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)OCC3=CC=CC=C3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Oxabicyclo[3.1.0]hexan-2-ol;propanoic acid](/img/structure/B14560092.png)

![N-Phenyl-N-{2-[(undec-10-enoyl)amino]ethyl}undec-10-enamide](/img/structure/B14560104.png)



![3-(4-Phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14560146.png)

